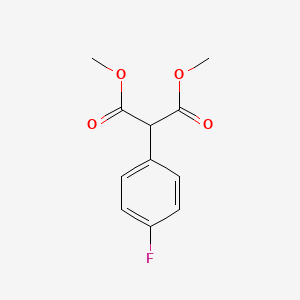

Dimethyl (4-fluorophenyl)propanedioate

Overview

Description

. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedioate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-fluorophenyl)propanedioate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-fluorophenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: 4-fluorophenylacetic acid derivatives.

Reduction: 4-fluorophenylethanol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (4-fluorophenyl)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Dimethyl (4-fluorophenyl)propanedioate exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved are typically related to the specific applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- Dimethyl (4-chlorophenyl)propanedioate

- Dimethyl (4-bromophenyl)propanedioate

- Dimethyl (4-methylphenyl)propanedioate

Uniqueness

Dimethyl (4-fluorophenyl)propanedioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions where fluorine’s electronegativity and size play a critical role in determining the outcome .

Biological Activity

Dimethyl (4-fluorophenyl)propanedioate, a compound derived from malonic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its propanedioate backbone with a 4-fluorophenyl substituent. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets. The chemical formula is .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. It acts as an inhibitor of key enzymes involved in nucleotide synthesis, which are crucial for cancer cell proliferation. Specifically, it has shown potency against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital in the folate metabolism pathway.

| Enzyme | IC50 (nM) | Comparison to Standard |

|---|---|---|

| TS | 46 | 206-fold more potent than pemetrexed |

| DHFR | 120 | 55-fold more potent than standard inhibitors |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in nucleotide synthesis. By inhibiting TS and DHFR, the compound disrupts DNA synthesis in rapidly dividing cells, such as those found in tumors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating strong antimicrobial potential.

Safety and Toxicity

While promising, the safety profile of this compound requires thorough investigation. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term studies are necessary to assess chronic exposure effects.

Q & A

Q. Basic: What experimental design strategies are recommended for optimizing the synthesis of dimethyl (4-fluorophenyl)propanedioate?

To optimize synthesis, employ factorial design to systematically evaluate variables like temperature, catalyst loading, and reaction time. For example, a 2³ factorial design can test high/low values of these parameters to identify interactions affecting yield and purity. Statistical tools (e.g., ANOVA) can prioritize significant factors, enabling efficient process refinement . Pre-experimental screening (e.g., one-factor-at-a-time) is also useful for preliminary parameter identification.

Q. Advanced: How can computational modeling resolve contradictions in reaction mechanisms involving this compound?

Q. Basic: What analytical techniques are critical for characterizing this compound in reaction mixtures?

Use HPLC-MS for purity assessment and NMR (¹H, ¹³C, and ¹⁹F) to confirm structural integrity. Fluorine-specific probes (e.g., ¹⁹F NMR) enhance sensitivity for detecting fluorinated intermediates. Pair these with FT-IR to monitor functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹). Cross-validate results with reference data from authoritative databases like NIST or PubChem .

Q. Advanced: How can researchers design experiments to study the compound’s biological activity while minimizing false positives?

Adopt dose-response assays with rigorous controls (e.g., solvent-only and positive/negative controls). Use high-content screening (HCS) to quantify cellular effects (e.g., apoptosis, ROS generation) and validate findings via orthogonal methods (e.g., Western blotting for protein targets). Statistical validation (e.g., Z’-factor analysis) ensures assay robustness. For enzyme interaction studies, employ surface plasmon resonance (SPR) to measure binding kinetics .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Follow chemical hygiene plans (e.g., OSHA/ACS guidelines) for PPE (gloves, goggles, lab coats) and fume hood use. Pre-lab safety assessments should include reactivity checks (e.g., compatibility with solvents) and emergency procedures for spills. Mandatory 100% safety exam compliance ensures awareness of hazards like fluorinated compound toxicity .

Q. Advanced: How can AI-driven process simulation enhance the scalability of this compound synthesis?

Q. Basic: What methodologies validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using ICH guidelines (e.g., Q1A) by exposing the compound to elevated temperatures/humidity. Monitor degradation via HPLC and identify degradation products with LC-MS. Kinetic modeling (e.g., Arrhenius equation) extrapolates long-term stability from short-term data .

Q. Advanced: How do isotopic labeling studies clarify metabolic pathways of this compound in biological systems?

Synthesize ¹³C- or ¹⁸O-labeled analogs to track metabolic fate using isotope-ratio mass spectrometry (IRMS). Compare labeled vs. unlabeled compound distributions in in vitro/in vivo models to map biotransformation pathways. Pair with metabolomics (e.g., UPLC-QTOF-MS) for comprehensive pathway elucidation .

Q. Basic: What statistical approaches are recommended for analyzing variability in synthesis yields?

Apply multivariate regression to correlate yield variability with process parameters. Use tools like JMP or R for residual analysis to detect outliers. For non-normal distributions, non-parametric tests (e.g., Kruskal-Wallis) assess significance of categorical factors (e.g., catalyst type) .

Q. Advanced: How can hybrid experimental-computational frameworks accelerate the discovery of novel derivatives?

Q. Key Methodological Insights

- Experimental Design : Factorial designs and AI-driven simulations reduce resource consumption while improving reproducibility .

- Data Validation : Cross-disciplinary tools (NMR, DFT, ML) reconcile contradictions between theoretical and empirical results .

- Safety & Compliance : Rigorous safety protocols align with institutional and regulatory standards .

Properties

IUPAC Name |

dimethyl 2-(4-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJAHPXFKKPJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721595 | |

| Record name | Dimethyl (4-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138485-30-0 | |

| Record name | Dimethyl (4-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.